Methyl aminolevulinate hydrochloride

Catalog No.
S535172
CAS No.
79416-27-6
M.F
C6H12ClNO3
M. Wt
181.62 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl aminolevulinate hydrochloride

CAS Number

79416-27-6

Product Name

Methyl aminolevulinate hydrochloride

IUPAC Name

methyl 5-amino-4-oxopentanoate;hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)3-2-5(8)4-7;/h2-4,7H2,1H3;1H

InChI Key

UJYSYPVQHFNBML-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)CN.Cl

Synonyms

5-Amino-4-oxopentanoic Acid Methyl Ester Hydrochloride (1:1); Methyl 5-Amino-4-oxopentanoate Hydrochloride; Methyl 5-Aminolevulinate Hydrochloride; Methyl ALA Ester Hydrochloride; Methyl Aminolevulinate Hydrochloride; Metvix; P 1202; δ-Aminolevulinic

Canonical SMILES

COC(=O)CCC(=O)C[NH3+].[Cl-]

“Methyl aminolevulinate hydrochloride” is a prodrug that is metabolized to Protoporphyrin IX, a photosensitizer . It’s commonly used in photosensitizer reagents for photodynamic therapy .

One specific application of “Methyl aminolevulinate hydrochloride” is in the medical field, specifically dermatology. It’s used with photodynamic therapy (light treatment) to treat actinic keratosis (AK) on the face and scalp . Actinic keratoses are skin lesions or growths in areas where the skin has been exposed to the sun. This condition normally occurs in older patients with light-colored skin .

The method of application involves applying the “Methyl aminolevulinate hydrochloride” topically to the affected area, then exposing the area to a specific wavelength of light. This causes a reaction that destroys the abnormal skin cells .

The outcomes of this treatment can vary, but it’s generally effective in reducing the size and appearance of actinic keratoses . The effectiveness can depend on various factors, including the size and location of the lesions, the specific light source used, and the individual patient’s response to treatment .

  • Compound: Methyl aminolevulinate hydrochloride (MAL-HCl)
  • Origin: MAL-HCl is a synthetic prodrug, meaning it requires conversion within the body to exert its therapeutic effect [].
  • Significance: MAL-HCl plays a crucial role in PDT by selectively targeting and destroying precancerous and cancerous cells [].

Molecular Structure Analysis

  • MAL-HCl possesses a relatively simple structure consisting of a methyl ester group attached to a five-carbon chain with an amine and a carboxylic acid functional group. The hydrochloride salt form includes a positively charged hydrogen (H+) and a chloride ion (Cl-) [].
  • Key features include the presence of both amine and carboxylic acid groups, contributing to the molecule's overall polarity. The methyl ester group influences the prodrug nature of MAL-HCl [].

Chemical Reactions Analysis

  • Synthesis: Various methods exist for MAL-HCl synthesis. A common approach involves the condensation of glycine and ethyl acetoacetate, followed by esterification and conversion to the hydrochloride salt [].
  • Mechanism of Action: Within cells, MAL-HCl is converted to protoporphyrin IX (PpIX) by endogenous enzymes. PpIX acts as a photosensitizer, a molecule that becomes activated by light. Upon light exposure (typically red light), PpIX triggers the production of reactive oxygen species (ROS) that damage targeted cells [].
  • Decomposition: Limited information exists on the specific decomposition pathways of MAL-HCl. However, as an ester, it might undergo hydrolysis under specific conditions, breaking the bond between the methyl group and the carboxylic acid [].

Physical And Chemical Properties Analysis

  • Melting Point: 130-132 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in water and ethanol, slightly soluble in chloroform [].
  • Stability: Relatively stable under cool and dry conditions. Light exposure can lead to degradation [].
  • Topical application: MAL-HCl cream is applied to the targeted skin area.
  • Cellular uptake: The compound penetrates through the stratum corneum (outermost skin layer) and is absorbed by precancerous or cancerous cells.
  • Prodrug conversion: Intracellular enzymes convert MAL-HCl to PpIX. Healthy cells have lower PpIX production compared to diseased cells [].
  • Light activation: Upon red light exposure, PpIX molecules become excited.
  • ROS generation: Excited PpIX transfers energy to surrounding oxygen molecules, generating ROS like singlet oxygen.
  • Cell death: ROS triggers a cascade of events leading to cell damage and ultimately, cell death in targeted cells [].
  • Skin Irritation: MAL-HCl can cause transient skin irritation, burning, and erythema (redness) at the application site.
  • Photosensitivity: Due to PpIX production, light exposure after MAL-HCl application can lead to severe sunburn and phototoxicity. Patients are advised to strictly avoid sunlight and bright indoor lights for a specific period after treatment.
  • No data available: Information on flammability, reactivity, and long-term safety profiles might be limited.

UNII

7S73606O1A

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of acne vulgaris

Pictograms

Irritant

Irritant

Other CAS

79416-27-6

Wikipedia

Methyl aminolevulinate hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types